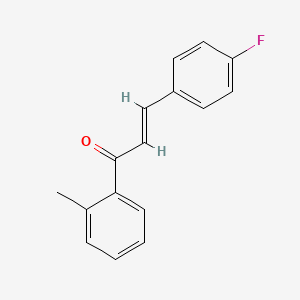

(2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group on the β-carbon and a 2-methylphenyl group on the α-carbon. Its synthesis typically involves Claisen-Schmidt condensation between 2-methylacetophenone and 4-fluorobenzaldehyde under basic conditions, a method shared with related chalcones . The fluorine atom at the para position of ring B and the methyl group at the ortho position of ring A confer distinct electronic and steric properties, influencing its reactivity and biological interactions .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGOSFMFQOUJDP-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-fluorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be integrated into the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of corresponding alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvent.

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modulation of enzyme activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Chalcones exhibit structure-dependent bioactivity, with substituent type, position, and electronic effects playing critical roles. Below is a comparative analysis of (2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one and structurally related derivatives:

Key Observations :

- Electronegativity and Position : Halogen substituents (e.g., F, Br, I) at para positions enhance inhibitory potency due to strong hydrogen bonding with target proteins (e.g., SARS-CoV-2 Mpro) . The 2-methyl group in the main compound likely reduces steric hindrance compared to bulkier substituents (e.g., methoxy or iodine), but its lower electronegativity may result in weaker binding than halogenated analogs .

- Hydroxy vs. Methyl Groups : Hydroxyl groups on ring A (e.g., in 2j and 2n) improve solubility and hydrogen-bonding capacity but may reduce membrane permeability compared to methyl groups .

- Piperazine vs.

Antimicrobial and Antiviral Activity

- The 2-hydroxyphenyl analog of the main compound demonstrates antibacterial effects against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, suggesting that substituent polarity influences microbial target interactions .

Biological Activity

(2E)-3-(4-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is an organic compound characterized by its unique structure featuring a fluorine atom and a methyl group on its phenyl rings. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₆H₁₃FO |

| CAS Number | 1663469-46-2 |

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 2-methylacetophenone, using sodium hydroxide or potassium hydroxide as a base in an ethanol or methanol solvent under reflux conditions.

The biological activity of this compound is largely attributed to its α,β-unsaturated carbonyl system , which allows it to act as a Michael acceptor. This property facilitates interactions with nucleophiles in biological systems, leading to:

- Modulation of enzyme activities

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

The presence of the fluorine atom enhances binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, research demonstrated that chalcone derivatives exhibit significant antiproliferative effects on melanoma cells through mechanisms such as cell cycle arrest and apoptosis induction.

Case Study: Antiproliferative Effects

In a study focusing on chalcone hybrids, the compound was found to:

- Induce cell cycle arrest at the G2/M phase.

- Increase expression of pro-apoptotic proteins (Bax and Bad).

- Activate caspases involved in apoptosis.

These findings suggest that this compound could be effective against melanoma by promoting programmed cell death and inhibiting tumor growth.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated chalcones:

| Compound | Key Differences |

|---|---|

| (2E)-3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | Chlorine has different electronic properties compared to fluorine. |

| (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | Bromine generally exhibits lower reactivity than fluorine. |

The presence of fluorine often leads to increased reactivity and selectivity in biological interactions compared to chlorine or bromine.

Applications in Drug Discovery

Due to its promising biological activities, this compound is being investigated as a lead compound for developing new therapeutic agents. Its ability to modulate critical pathways in cancer cells positions it as a candidate for further pharmacological studies.

Q & A

Q. What are the optimized synthetic routes for (2E)-3-(4-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A standard protocol involves reacting 2-methylacetophenone (0.01 mol) with 4-fluorobenzaldehyde (0.01 mol) in ethanol with KOH (0.03 mol) as a base at 0–50°C, followed by stirring for 2–3 hours at room temperature . Key factors affecting yield include:

- Base concentration : Excess KOH accelerates enolate formation but may promote side reactions.

- Temperature control : Lower temperatures (0–5°C) reduce ketone self-condensation.

- Solvent polarity : Ethanol balances solubility and reactivity; switching to methanol may alter kinetics.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and conjugated C=C bonds at ~1600 cm⁻¹ .

- NMR : ¹H NMR identifies olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz for trans-configuration) and aryl substituents .

- XRD : Single-crystal X-ray diffraction resolves the E-configuration, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···O/F) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated via:

Q. What standardized protocols are used to evaluate its antimicrobial activity?

- Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Docking studies : Molecular dynamics simulations predict binding affinities to microbial enzymes (e.g., cytochrome P450) .

- Positive controls : Compare with fluconazole (antifungal) or ciprofloxacin (antibacterial) .

Q. How is crystallographic data for this compound archived and validated?

- CCDC deposition : Data are submitted to the Cambridge Structural Database (e.g., CCDC 1988019 for analogous chalcones) .

- Validation tools : PLATON checks for missed symmetry, and SHELXL refines thermal parameters .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .

Advanced Research Questions

Q. How do computational (DFT) and experimental structural parameters compare, and what discrepancies require resolution?

- Bond lengths/angles : DFT (B3LYP/6-311++G(d,p)) typically agrees with XRD within 1–2% for bond lengths but may underestimate torsional angles due to crystal packing effects .

- UV-Vis λmax : Time-dependent DFT (TD-DFT) calculations often overestimate λmax by 10–15 nm; solvent corrections (e.g., PCM model) improve accuracy .

- Resolution strategy : Cross-validate using hybrid functionals (e.g., CAM-B3LYP) and include dispersion corrections .

Q. What methodologies quantify nonlinear optical (NLO) properties, and how do substituents enhance performance?

- Hyperpolarizability (β) : Measured via electric-field-induced second harmonic generation (EFISH) or calculated via DFT .

- Substituent effects : Electron-withdrawing groups (e.g., -F) increase β by enhancing charge asymmetry. For example, 4-fluorophenyl groups improve NLO response compared to methoxy analogs .

- Crystal engineering : Non-centrosymmetric packing (e.g., Pna2₁ space group) is critical for second-harmonic generation (SHG) activity .

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Meta-analysis : Compare MIC values against standardized strains (e.g., ATCC controls) .

- Proteomic profiling : Identify off-target interactions via affinity chromatography or thermal shift assays.

- Solubility adjustments : Use DMSO/water mixtures (≤1% DMSO) to mitigate false negatives from aggregation .

Q. What strategies optimize substituent effects on photophysical and biochemical properties?

- Steric vs electronic tuning : 2-methylphenyl groups improve thermal stability via steric hindrance, while 4-fluorophenyl enhances electronic conjugation .

- QSAR models : Correlate Hammett σ values of substituents with bioactivity/NLO metrics .

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to modify solubility without altering core structure .

Q. How are molecular docking studies designed to predict mechanistic pathways for antimicrobial activity?

- Target selection : Prioritize microbial enzymes (e.g., C. albicans lanosterol 14α-demethylase) .

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand/rigid receptor settings .

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.